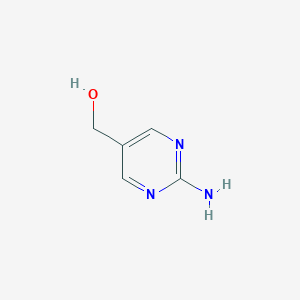![molecular formula C9H14O B050291 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane CAS No. 119681-01-5](/img/structure/B50291.png)
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that is commonly known as epoxomicin. It is a potent inhibitor of the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
Epoxomicin exerts its pharmacological effects by inhibiting the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. The proteasome degrades misfolded and damaged proteins, as well as regulatory proteins involved in various cellular processes. By inhibiting the proteasome, epoxomicin leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells and protects neurons from oxidative stress.
Effets Biochimiques Et Physiologiques
Epoxomicin has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and activation of the apoptotic pathway. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It protects neurons from oxidative stress and prevents the accumulation of misfolded proteins. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Epoxomicin has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. Moreover, epoxomicin has been shown to have potent anti-cancer activity, making it a useful tool for studying cancer biology. However, one of the limitations of epoxomicin is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, epoxomicin is a potent inhibitor of the proteasome, which can lead to off-target effects and affect the normal cellular processes.
Orientations Futures
Epoxomicin has several potential future directions for research. One of the future directions is to develop more potent and selective inhibitors of the proteasome, which can lead to better therapeutic outcomes and fewer off-target effects. Moreover, epoxomicin has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases.
Méthodes De Synthèse
Epoxomicin can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis of epoxomicin involves the use of complex organic reactions and requires a high level of expertise. On the other hand, the fermentation method involves the use of microorganisms to produce epoxomicin. This method is more cost-effective and environmentally friendly. However, the yield of epoxomicin through fermentation is relatively low compared to chemical synthesis.
Applications De Recherche Scientifique
Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, it has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Propriétés
Numéro CAS |
119681-01-5 |
|---|---|
Nom du produit |
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-but-3-enyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8(9)10-9/h2,8H,1,3-7H2 |
Clé InChI |
ILCPYTLMGISCNO-UHFFFAOYSA-N |
SMILES |
C=CCCC12CCCC1O2 |
SMILES canonique |
C=CCCC12CCCC1O2 |
Synonymes |
6-Oxabicyclo[3.1.0]hexane, 1-(3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
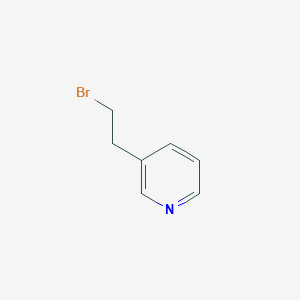
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
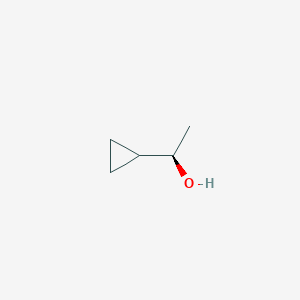
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

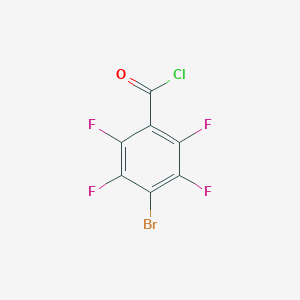
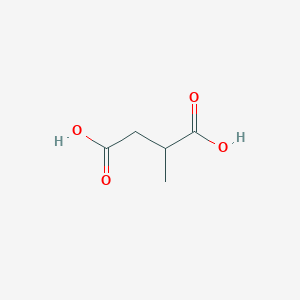
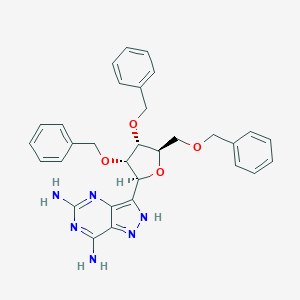
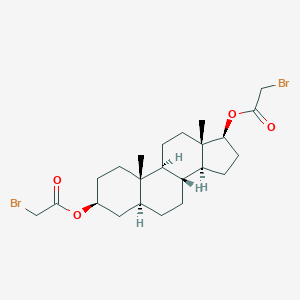
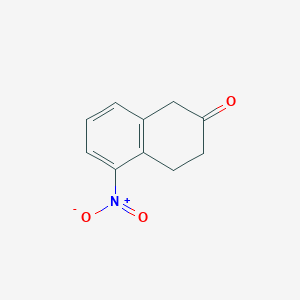
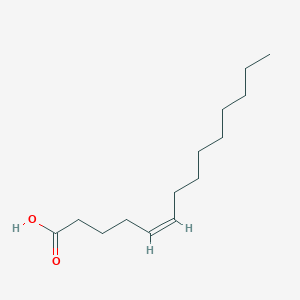
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
